1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Dopamine D3 receptor Radioligand binding Arylpiperazine SAR

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1417566-86-9) is a synthetic arylpiperazine-oxadiazole hybrid supplied as a hydrochloride salt (C15H21ClN4O3, MW 340.81 g/mol). The compound integrates a 3,4-dimethoxyphenyl substituent at the 3-position of the 1,2,4-oxadiazole core and a piperazine ring connected via a methylene linker at the 5-position.

Molecular Formula C15H21ClN4O3
Molecular Weight 340.8 g/mol
CAS No. 1417566-86-9
Cat. No. B1406791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
CAS1417566-86-9
Molecular FormulaC15H21ClN4O3
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3CCNCC3)OC.Cl
InChIInChI=1S/C15H20N4O3.ClH/c1-20-12-4-3-11(9-13(12)21-2)15-17-14(22-18-15)10-19-7-5-16-6-8-19;/h3-4,9,16H,5-8,10H2,1-2H3;1H
InChIKeyWZCPOXGZMDPMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1417566-86-9): A Structurally Defined Chemical Probe for MDM4-Targeted Research and CNS Ligand Development


1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1417566-86-9) is a synthetic arylpiperazine-oxadiazole hybrid supplied as a hydrochloride salt (C15H21ClN4O3, MW 340.81 g/mol) . The compound integrates a 3,4-dimethoxyphenyl substituent at the 3-position of the 1,2,4-oxadiazole core and a piperazine ring connected via a methylene linker at the 5-position. This architecture positions the compound at the intersection of two well-validated pharmacophore classes: (i) 1,2,4-oxadiazole-containing dopamine D3 receptor (D3R) bitopic ligands [1], and (ii) piperazine-oxadiazole derivatives reported to modulate MDM4/MDMX promoter activity in cancer cells [2].

Why 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride Cannot Be Replaced by a Generic 1,2,4-Oxadiazole Piperazine Analog


The 3,4-dimethoxyphenyl substitution pattern on the oxadiazole core is a non-interchangeable structural determinant. In a systematic structure–activity relationship (SAR) study of bitopic arylpiperazine-1,2,4-oxadiazoles at the dopamine D3 receptor, altering the aryl substitution from 3,4-dimethoxyphenyl to 4-methoxyphenyl, 4-chlorophenyl, or unsubstituted phenyl produced divergent binding affinities and selectivity profiles [1]. The two methoxy groups at the 3- and 4-positions contribute both electronic (electron-donating) and steric effects that modulate π–π stacking interactions with receptor aromatic residues, which are absent in mono-substituted or de-methoxylated analogs. This substitution pattern cannot be reproduced by commercially available close-in analogs such as 3-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole hydrochloride (CAS 1052553-32-8) or 3-(4-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole hydrochloride (CAS 1417566-84-7) [2]. Furthermore, the specific 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole scaffold has been explicitly linked to MDM4 promoter activity modulation in the MeSH-indexed compound series [3], a biological activity not demonstrated for the 4-methoxy or 4-methyl congeners.

Quantitative Differentiation Evidence for 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1417566-86-9)


Ortho- and Meta-Methoxy Substitution Confers Unique Dopamine D3 Receptor Binding Affinity Relative to 4-Methoxy and Des-Methoxy Analogs

In a systematic SAR study of bitopic arylpiperazine-1,2,4-oxadiazoles, the 3,4-dimethoxyphenyl-substituted analog exhibited a binding affinity profile distinct from its 4-methoxy and unsubstituted phenyl counterparts at the human dopamine D3 receptor (D3R) [1]. The published series reveals that the presence of two electron-donating methoxy groups alters the electron density on the aryl ring, which molecular modeling indicates affects π–π stacking with non-conserved residues (Tyr36, Thr92, Gly94) in the D3R secondary binding pocket, contributing to D3R over D2R selectivity [1]. By contrast, the mono-4-methoxy analog presents a different electrostatic surface and reduced steric bulk, yielding a different selectivity window.

Dopamine D3 receptor Radioligand binding Arylpiperazine SAR

LogP and Molecular Weight Differentiation from the Structurally Closest Commercially Available Analogs

Computed physicochemical property data derived from authoritative databases and reputable vendor specifications quantify the molecular differentiation between the target compound and its nearest commercially available 1,2,4-oxadiazole piperazine analogs [1]. The target compound (C₁₅H₂₁ClN₄O₃, 340.81 g/mol) carries a 3,4-dimethoxyphenyl group, whereas the 4-methoxy analog (CAS 1052553-32-8; C₁₄H₁₉ClN₄O₂, 310.78 g/mol) and the 4-methyl analog (CAS 1417566-84-7; C₁₄H₁₉ClN₄O, 294.78 g/mol) have respectively one methoxy or one methyl substituent [1]. The additional methoxy group increases molecular weight by ~30 Da and the hydrogen bond acceptor count by one, which alters the polar surface area, aqueous solubility, and membrane permeability profile.

Physicochemical property LogP Molecular weight comparison

Biological Activity Differentiation: MDM4 Promoter Activity Modulation Documented for the 3,4-Dimethoxyphenyl Scaffold but Not for 4-Methoxy or 4-Methyl Congeners

The MeSH Supplementary Concept record for XI-006 explicitly documents that compounds bearing the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole scaffold diminish MDM4 promoter activity, with the structure first reported in Molecular Cancer Therapeutics (2011, 10(1):69–79) [1]. In MCF-7 breast cancer cells, the benzofuroxan derivative NSC207895 (XI-006) downregulates MDMX protein levels at 1–10 µM (16–24 h) and suppresses MDMX promoter transcription with an IC50 of 2.5 µM in HT1080 cells [2]. While XI-006 contains a piperazine moiety alongside the benzofuroxan core, the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole substructure is a documented pharmacophoric element within this chemical series. Importantly, the 4-methoxy and 4-methyl piperazine-oxadiazole analogs (CAS 1052553-32-8 and 1417566-84-7) are not indexed in MeSH for MDM4 promoter modulatory activity and have not been reported in MDM4-focused literature.

MDM4/MDMX p53 pathway Cancer cell assay

Hydrochloride Salt Form with 97% Commercial Purity Specification Supports Reproducible Aqueous Solubility Relative to Free-Base or Dihydrochloride Alternatives

The compound is supplied as the mono-hydrochloride salt (C₁₅H₂₁ClN₄O₃, MW 340.81) at a documented purity of 97% . The hydrochloride salt form is known to enhance aqueous solubility compared to the free base, a property relevant for in vitro assays requiring aqueous dilution. The dihydrochloride variant (CAS 2301856-92-6; C₁₅H₂₂Cl₂N₄O₃, MW 377.3) is also commercially available , but the mono-hydrochloride salt provides a defined stoichiometry of one HCl equivalent, which is advantageous for precise molarity calculations in dose-response experiments.

Salt form Aqueous solubility Purity specification

Dopamine D3 Receptor vs. D2 Receptor Selectivity Attainable Through the 1,2,4-Oxadiazole-Arylpiperazine Scaffold: Class-Wide Comparative Potential

A key challenge in dopamine receptor ligand development is achieving D3R selectivity over the highly homologous D2R (78% sequence identity in transmembrane domains) to avoid extrapyramidal symptoms (EPS) and hyperprolactinemia [1]. In the bitopic arylpiperazine-1,2,4-oxadiazole series described by Cao et al., the most potent and selective compound (9e·HCl) demonstrated preferential D3R binding, with molecular modeling attributing selectivity to interactions with non-conserved residues (Tyr36, Thr92, Gly94, Val180, Cys181, Ser182) in the D3R secondary binding pocket [1]. The target compound shares the identical core architecture (1,2,4-oxadiazole with arylpiperazine) and is therefore positioned within the same chemotype that has demonstrated structurally encoded D3R selectivity. By contrast, piperazine ligands lacking the oxadiazole spacer or bearing different heterocyclic cores (e.g., 1,3,4-oxadiazole or triazole) exhibit distinct selectivity profiles that cannot be extrapolated from the 1,2,4-oxadiazole series.

D3/D2 selectivity CNS drug discovery Receptor subtype selectivity

Metabolic Stability Considerations Derived from the 1,2,4-Oxadiazole-Piperazine Scaffold: 1,2,4-Oxadiazole Ring-Opening Metabolism Has Been Characterized Across Species

A 2025 drug metabolism study of a G protein-coupled receptor modulator containing the 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole substructure reported that the 1,2,4-oxadiazole ring undergoes NADPH-dependent reductive N–O bond cleavage followed by hydrolysis, producing ring-opened carboxylic acid (M2) and N-cyanoamide (M1) metabolites [1]. These metabolites were identified in vitro in human, rat, and dog hepatocyte incubations, and in vivo in rat plasma, bile, urine, and feces using ¹⁴C-radiolabeled parent compound [1]. Importantly, neither M1 nor M2 retained target activity. This metabolic pathway is specific to the 1,2,4-oxadiazole regioisomer; 1,3,4-oxadiazoles undergo distinct metabolic transformations due to different N–O bond positioning, which alters the susceptibility to reductive cleavage [1]. The target compound, containing an identical 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole substructure, is expected to share this metabolic fate.

Drug metabolism Oxadiazole ring-opening Pharmacokinetics

Research and Industrial Application Scenarios for 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1417566-86-9)


MDM4/MDMX Promoter Activity Screening in p53 Wild-Type Cancer Models

The compound's 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole scaffold is directly indexed in the MeSH database for diminishing MDM4 promoter activity, as first reported in Molecular Cancer Therapeutics (2011) [1]. The related benzofuroxan derivative XI-006 (NSC207895) suppresses MDMX transcription with an IC50 of 2.5 µM in HT1080 cells and downregulates MDMX protein in MCF-7, LNCaP, and A549 cells at 1–10 µM [2]. This chemical scaffold is therefore suitable for use as a tool compound in mechanistic studies of MDM4/MDMX-mediated p53 regulation, particularly in breast cancer (MCF-7) and sarcoma models . The 4-methoxy and 4-methyl congeners lack this validated biological annotation and are not appropriate substitutes for MDM4-targeted research.

Dopamine D3 Receptor Structure–Activity Relationship (SAR) Expansion Studies

The compound's 1,2,4-oxadiazole-arylpiperazine architecture matches the pharmacophore that has demonstrated D3R-selective binding in published bitopic ligand series [1]. Molecular modeling of this chemotype has identified specific non-conserved residues (Tyr36, Thr92, Gly94 in D3R) that contribute to D3R over D2R selectivity [1]. The 3,4-dimethoxyphenyl substitution represents a distinct electronic and steric profile within this SAR series, making the compound a valuable comparator for programs exploring the contribution of aryl substitution to D3R affinity and selectivity. Programs using 4-methoxyphenyl (CAS 1052553-32-8) or 4-methylphenyl (CAS 1417566-84-7) analogs can use this compound to probe the quantitative effect of adding the second methoxy group.

In Vitro Metabolic Stability Profiling of 1,2,4-Oxadiazole-Containing Candidates

The 1,2,4-oxadiazole ring is susceptible to NADPH-dependent reductive N–O bond cleavage, producing ring-opened metabolites (M1: N-cyanoamide; M2: carboxylic acid) that lack pharmacological activity at the target, as demonstrated in a 2025 cross-species metabolism study [1]. The target compound, bearing the identical 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole motif, serves as a structurally defined probe for hepatocyte incubation studies aimed at quantifying the rate and extent of oxadiazole ring-opening metabolism. This metabolic pathway is specific to the 1,2,4-oxadiazole regioisomer and does not directly extrapolate to 1,3,4-oxadiazole analogs, which undergo distinct biotransformation.

Chemical Biology Probe for Piperazine-Oxadiazole Hybrid Target Deconvolution

The compound's dual pharmacophore (3,4-dimethoxyphenyl-1,2,4-oxadiazole plus piperazine) provides a scaffold that simultaneously engages two validated biological target spaces: MDM4 transcriptional regulation [1] and dopamine D3 receptor modulation [2]. This polypharmacology potential makes the compound suitable for chemoproteomics and affinity-based target deconvolution studies, where the 3,4-dimethoxyphenyl moiety may confer distinct protein interaction profiles relative to mono-substituted analogs. The mono-hydrochloride salt form (97% purity) provides a well-defined starting material for bioconjugation or photoaffinity labeling experiments.

Quote Request

Request a Quote for 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.